molecular formula C13H16O4 B13007544 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13007544
M. Wt: 236.26 g/mol
InChI Key: XZFXRJFIYFRGEP-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at positions 2, 3, and 5, and an aldehyde group at the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3,5-trimethoxybenzylideneacetone, using a cyclopropanating agent like diazomethane or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarboxylic acid.

    Reduction: 2-(2,3,5-Trimethoxyphenyl)cyclopropanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of specific signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde
  • 2-(2,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
  • 2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde

Uniqueness

2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds to its structural uniqueness, potentially affecting its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2,3,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C13H16O4/c1-15-9-5-11(10-4-8(10)7-14)13(17-3)12(6-9)16-2/h5-8,10H,4H2,1-3H3

InChI Key

XZFXRJFIYFRGEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C2CC2C=O

Origin of Product

United States

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